molecular formula C19H11FN4 B11986865 2-(4-fluorophenyl)-1H-imidazo[4,5-b]phenazine CAS No. 114991-81-0

2-(4-fluorophenyl)-1H-imidazo[4,5-b]phenazine

Katalognummer: B11986865
CAS-Nummer: 114991-81-0
Molekulargewicht: 314.3 g/mol
InChI-Schlüssel: MJWDOMHDWHAAHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine is a heterocyclic compound that contains both imidazole and phenazine units

Vorbereitungsmethoden

The synthesis of 2-(4-fluorophenyl)-1H-imidazo[4,5-b]phenazine typically involves the condensation of 1,2-diaminobenzene with 4-fluorobenzaldehyde, followed by cyclization. The reaction conditions often include the use of a suitable solvent, such as ethanol or acetic acid, and a catalyst, such as hydrochloric acid or sulfuric acid. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors.

Wirkmechanismus

The mechanism by which 2-(4-fluorophenyl)-1H-imidazo[4,5-b]phenazine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

2-(4-Fluorophenyl)-1H-imidazo[4,5-b]phenazine can be compared with other similar compounds, such as:

    2-(perfluorophenyl)-1H-imidazo[4,5-b]phenazine: This compound has a perfluorophenyl group instead of a fluorophenyl group, which may result in different chemical properties and applications.

    Phenazine derivatives: These compounds share the phenazine core structure but may have different substituents, leading to variations in their chemical and biological activities.

Eigenschaften

CAS-Nummer

114991-81-0

Molekularformel

C19H11FN4

Molekulargewicht

314.3 g/mol

IUPAC-Name

2-(4-fluorophenyl)-10H-imidazo[4,5-b]phenazine

InChI

InChI=1S/C19H11FN4/c20-12-7-5-11(6-8-12)19-23-17-9-15-16(10-18(17)24-19)22-14-4-2-1-3-13(14)21-15/h1-10,21H

InChI-Schlüssel

MJWDOMHDWHAAHI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC3=CC4=NC(=NC4=CC3=N2)C5=CC=C(C=C5)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.